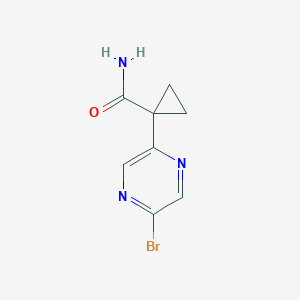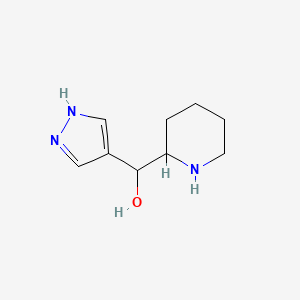![molecular formula C15H11F3N2O B13086820 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)
2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of the trifluoromethyl group and the methoxyphenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-methoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazole: Another trifluoromethyl-substituted imidazole with similar chemical properties.
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole: A related compound with two methoxyphenyl groups.
Uniqueness
2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity for specific targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-10(13)14-19-11-7-6-9(15(16,17)18)8-12(11)20-14/h2-8H,1H3,(H,19,20) |
InChI Key |
TYIMNAOTGCKCIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


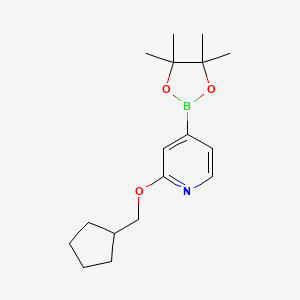
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
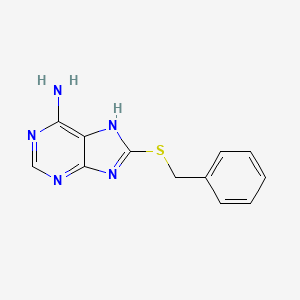
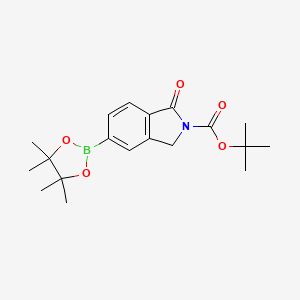

![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
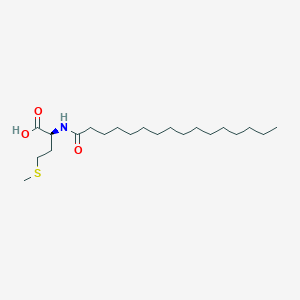
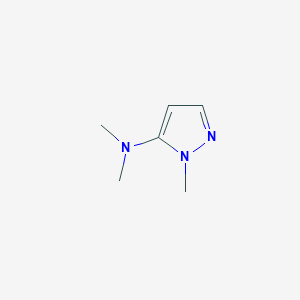
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
